Amfonelic acid

Overview

Description

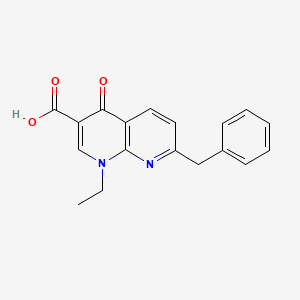

Amfonelic acid (AFA; WIN 25,978) is a research chemical and dopaminergic stimulant with antibiotic properties . It’s primarily used in scientific research . The stimulant properties of AFA were discovered at Sterling-Winthrop during research on the antibiotic nalidixic acid .

Molecular Structure Analysis

Amfonelic acid has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .Physical And Chemical Properties Analysis

Amfonelic acid is a yellow powder . It is soluble in 0.1 M NaOH and ethanol, and slightly soluble in water .Scientific Research Applications

1. Neuropharmacological Studies

Amfonelic acid has been extensively studied for its neuropharmacological properties. In 1970, Aceto et al. explored its mechanism of action, revealing that it interferes with the in vitro neuronal uptake of norepinephrine but does not alter the concentration of norepinephrine or dopamine in the whole mouse brain. These findings suggest its potential use in studying neurotransmitter systems, particularly in relation to norepinephrine and dopamine (Aceto et al., 1970).

2. Memory and Cognitive Functions

Amfonelic acid has been investigated for its effects on memory and cognition. In 1987, Il'iuchenok et al. conducted a study demonstrating its ability to facilitate memory trace retrieval and prevent amnesic effects in mice. This suggests its potential application in research related to memory disorders and cognitive enhancement (Il'iuchenok et al., 1987).

3. Psychopharmacology and Antipsychotics Evaluation

The role of amfonelic acid in evaluating antipsychotic drugs has been a subject of research. Menon and Haddox in 1984 used amfonelic acid-induced locomotor stimulation in mice as a model to assess the antidopaminergic and antipsychotic potencies of various drugs. This research supports its use as a tool in developing and evaluating new antipsychotic medications (Menon & Haddox, 1984).

4. Drug Interaction Studies

Amfonelic acid has also been studied for its interactions with other drugs, such as ethanol. Menon et al. (1987) investigated its interaction with ethanol, revealing insights into dopamine's role in modulating the effects of ethanol. Such studies are crucial in understanding the complex interactions between different psychoactive substances (Menon et al., 1987).

5. Understanding Dopamine Uptake and Neurotoxicity

Research by Schmidt and Gibb in 1985 highlighted amfonelic acid’s role in modulating the neurochemical effects of methamphetamine, particularly through the dopamine uptake carrier. This kind of research provides valuable insights into the mechanisms of drug-induced neurotoxicity and neuroprotection (Schmidt & Gibb, 1985).

Mechanism of Action

Target of Action

Amfonelic acid, also known as AFA or WIN 25,978, is primarily a dopaminergic stimulant . Its primary target is the dopamine transporter in the brain . This transporter plays a crucial role in the regulation of dopamine levels in the synaptic cleft, which is essential for normal functioning of the dopaminergic system .

Mode of Action

Amfonelic acid acts as a highly selective dopamine reuptake inhibitor (DRI) . It binds to the dopamine transporter, blocking the reuptake of dopamine and thereby increasing the concentration of dopamine in the synaptic cleft . This leads to an enhanced and prolonged dopaminergic effect .

Pharmacokinetics

This suggests that the compound may have a prolonged duration of action .

Result of Action

The enhanced dopaminergic activity resulting from the action of amfonelic acid can lead to a range of effects. It has been shown to be neuroprotective against methamphetamine damage to dopamine neurons . It also increases the effects of certain antipsychotic drugs . It’s worth noting that amfonelic acid has been found to exacerbate psychotic symptoms in schizophrenic patients and produce undesirable stimulant properties in geriatric depressives .

Action Environment

The action, efficacy, and stability of amfonelic acid can be influenced by various environmental factors. For instance, the presence of other substances that affect dopamine levels can potentially interact with the action of amfonelic acid . .

Safety and Hazards

Precautions should be taken to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHHJDGNBVQNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164877 | |

| Record name | Amfonelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amfonelic acid | |

CAS RN |

15180-02-6 | |

| Record name | Amfonelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfonelic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfonelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfonelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMFONELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is amfonelic acid's primary mechanism of action?

A1: Amfonelic acid primarily acts as a dopamine reuptake inhibitor. [, , , , , , ] This means it prevents dopamine from being transported back into the presynaptic neuron from the synapse, effectively increasing dopamine concentrations in the synaptic cleft.

Q2: How does amfonelic acid differ from amphetamine in its action on dopamine neurons?

A2: While both amfonelic acid and amphetamine increase dopamine levels, their mechanisms differ. Amphetamine primarily releases newly synthesized dopamine, while amfonelic acid mobilizes dopamine from a large, less readily available storage pool within the neuron. [, , , ]

Q3: What is the role of serotonin in amfonelic acid's action?

A5: Amfonelic acid, when combined with neuroleptics, can lead to a decrease in striatal serotonin levels. This occurs due to the massive dopamine release induced by the combination, leading to dopamine being taken up by serotonin neurons and subsequently displacing serotonin. This effect can be prevented by pretreatment with a selective serotonin reuptake inhibitor like citalopram. [, ]

Q4: Does amfonelic acid affect other neurotransmitter systems?

A6: While amfonelic acid primarily affects the dopaminergic system, studies suggest it might have some influence on noradrenergic systems, although its effects are less pronounced compared to its actions on dopamine. [] Additionally, research indicates that amfonelic acid does not significantly alter noradrenaline metabolism. []

Q5: What is the molecular formula and weight of amfonelic acid?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be found in chemical databases. Amfonelic acid has the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol.

Q6: Is there information available on the spectroscopic data of amfonelic acid?

A6: The provided research papers primarily focus on the pharmacological and neurochemical aspects of amfonelic acid and do not delve into detailed spectroscopic characterization. Information regarding spectroscopic data would need to be sourced from dedicated analytical chemistry literature or databases.

Q7: How is amfonelic acid administered in animal studies?

A9: Amfonelic acid is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) in animal studies. [, , , , ]

Q8: What is the impact of amfonelic acid on animal behavior?

A10: Amfonelic acid, like other dopamine reuptake inhibitors, has been shown to increase motor activity and induce stereotypies in rodents. [, ] Additionally, it has been shown to prevent amnesia and improve memory retrieval in mice. [, ]

Q9: Does amfonelic acid show potential for treating memory impairment?

A11: Research suggests that amfonelic acid can prevent amnesic effects and improve memory retrieval in mice, particularly in models of spontaneous forgetting. This suggests a potential role for dopaminergic modulation in memory function. [, ]

Q10: Are there any known toxic effects of amfonelic acid?

A10: The provided research papers primarily focus on the pharmacological effects of amfonelic acid and do not provide detailed information on its toxicity profile. Further toxicological studies are needed to fully understand the potential adverse effects of this compound.

Q11: How does amfonelic acid interact with other drugs that affect dopamine levels?

A14: Amfonelic acid can interact with other drugs that affect dopamine levels. For example, it can enhance the effects of dopamine-releasing agents like amphetamine, leading to a more pronounced increase in dopamine levels. [, ]

Q12: Does amfonelic acid interact with the dopamine transporter (DAT)?

A15: Yes, amfonelic acid is a potent inhibitor of the dopamine transporter (DAT). [, , , ] It binds to the DAT and prevents dopamine reuptake, leading to increased dopamine levels in the synapse.

Q13: Are there any known drug-metabolizing enzyme interactions with amfonelic acid?

A13: While the provided research papers do not specifically address drug-metabolizing enzyme interactions with amfonelic acid, it is crucial to consider such interactions in future research. Determining whether amfonelic acid induces or inhibits specific drug-metabolizing enzymes is essential for understanding its potential for drug-drug interactions.

Q14: What is the historical context of amfonelic acid research?

A17: Amfonelic acid research gained traction in the 1970s with the exploration of its stimulant properties and potential as an antidepressant. Early research focused on characterizing its effects on dopamine and comparing it to other psychostimulants like amphetamine. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

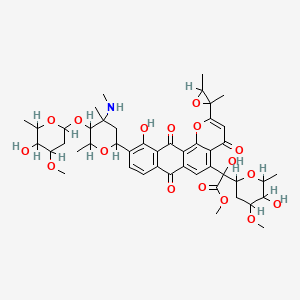

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)

![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)